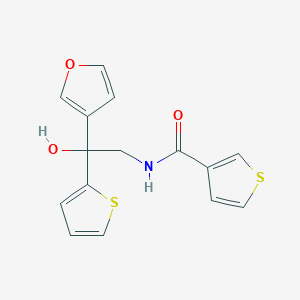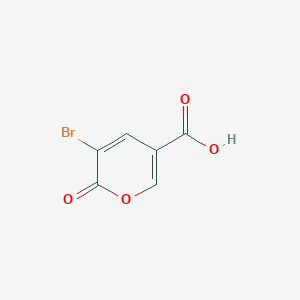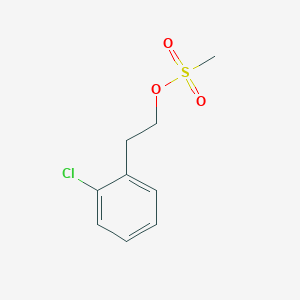
1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene
Vue d'ensemble
Description
1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene is an organic compound that features a benzene ring substituted with a chlorobenzene group and a methanesulfonyloxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene glycol to yield the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to yield the corresponding alcohols or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a building block for designing molecules with therapeutic properties.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene involves its ability to act as an electrophile in various chemical reactions. The methanesulfonyloxy group is a good leaving group, facilitating nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methanesulfonyloxyethyl)-4-fluorobenzene: Similar in structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
1-(2-Methanesulfonyloxyethyl)-3-methoxybenzene:
Uniqueness
1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene is unique due to the presence of both a chlorobenzene and a methanesulfonyloxyethyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-14(11,12)13-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHIBZIUMHTTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

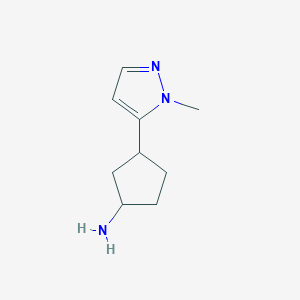

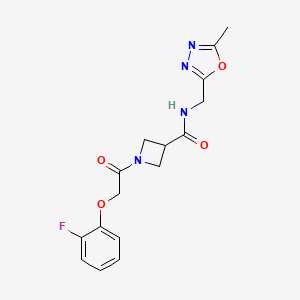
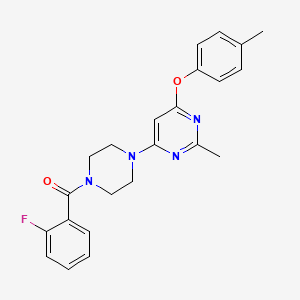

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)
![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)
![methyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate](/img/structure/B2887452.png)
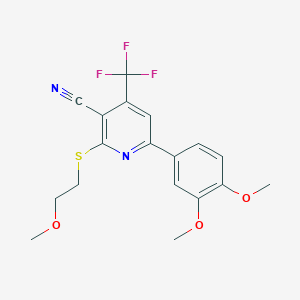
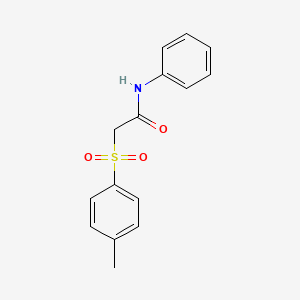
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2887458.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide](/img/structure/B2887460.png)
